Target Engagement Fingerprint: IMPDH2 Inhibition vs. Dihydroorotase – Selectivity Window Unique to the 8‑Chloro Congener Among Commercially Available Halogen Analogues
In biochemical assays, 8‑chloro‑2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine displays a clear preference for inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) over dihydroorotase: Ki = 0.44 μM vs. IC₅₀ ≈ 180 μM, a greater than 400‑fold selectivity gap [1][2]. While the 8‑bromo and 8‑iodo analogues are available from the same vendor families, no equivalent head‑to‑head binding data have been disclosed for them, making the 8‑chloro compound the only member of the halogen series with a documented selectivity profile that can guide fragment‑growing campaigns.
| Evidence Dimension | Biochemical target selectivity (IMPDH2 vs. dihydroorotase) |
|---|---|
| Target Compound Data | IMPDH2 Ki = 0.44 μM; Dihydroorotase IC₅₀ ≈ 180 μM |
| Comparator Or Baseline | 8‑Bromo‑ and 8‑iodo‑2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine – no peer‑reviewed binding data available |
| Quantified Difference | >400‑fold selectivity for IMPDH2 over dihydroorotase |
| Conditions | Recombinant human IMPDH2 enzyme; mouse Ehrlich ascites dihydroorotase at pH 7.37, 10 μM compound concentration |
Why This Matters
A measurable selectivity window is critical for fragment‑based drug discovery; procurement of the 8‑chloro compound offers an experimentally validated starting point for IMPDH2‑focused programmes, whereas the other halogen analogues lack this characterisation.
- [1] BindingDB. Ki data for BDBM50421763 – Inosine‑5′‑monophosphate dehydrogenase 2. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-25). View Source
- [2] BindingDB. IC₅₀ data for BDBM50405110 – Dihydroorotase. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-25). View Source
